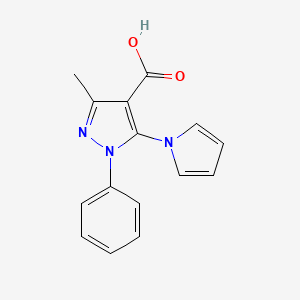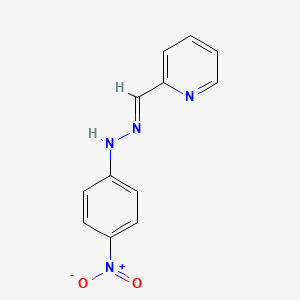
2,6-二氯苯甲醛肟
概述
描述
2,6-Dichlorobenzaldoxime (2,6-DCBX) is an organic chemical compound with the molecular formula C7H5Cl2NO. It is a colorless, water-soluble solid with a strong odor. The compound has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a substrate in biochemical assays. In addition, 2,6-DCBX has been studied for its biochemical and physiological effects in laboratory animals and human subjects.
科学研究应用
环境影响和分析策略
2,6-二氯苯甲醛肟作为二氯苯醚的降解产物,由于其持久性和潜在的地下水污染可能性,引起了环境关注。它经常超过欧洲委员会设定的地下水中农药最大允许浓度,导致了密集的研究和监测工作。已进行了关于确定环境基质中2,6-二氯苯甲醛肟的分析策略的全面审查,提供了其在环境中分布的概述(Björklund等,2011年)。
分子结构和光谱
对2,6-二氯苯甲醛肟的分子结构和光谱进行了研究,包括其热力学参数、分子静电势和HOMO-LUMO分析。这项研究提供了有关化合物最稳定结构及其振动光谱的见解,这对于理解其化学性质和潜在应用(Tao et al., 2016)至关重要。
生物修复潜力
已探讨了2,6-二氯苯甲醛肟的生物修复潜力,特别是在地下水污染背景下。一项关于Aminobacter sp. MSH1的研究表明,这种细菌能够将2,6-二氯苯甲醛肟作为唯一的碳和能源来源,暗示了其在饮用水处理厂地下水生物修复中的潜力。这项研究有助于理解独特的氯苯甲酸酶解途径和生物修复技术的潜在应用(Raes et al., 2019)。
地下水污染和监测
由于其作为重要地下水污染物的地位,监测2,6-二氯苯甲醛肟在地下水中的方法的发展一直是研究的重点。已开发了一种新的方法,用于同时确定地下水样品中二氯苯醚及其代谢物,包括2,6-二氯苯甲醛肟,采用固相萃取和GC-MS分析。这种方法对于监测地下水质量和这些化合物的存在至关重要(Porazzi et al., 2005)。
生物降解中的同位素分馏
关于2,6-二氯苯甲醛肟生物降解过程中的特异同位素分馏的研究揭示了其环境命运的重要见解。研究表明同位素分馏是其降解过程中的关键过程,具有明显的碳和氮同位素富集因子。这一发现对于评估环境样品中2,6-二氯苯甲醛肟的命运具有重要意义(Reinnicke et al., 2012)。
酶联免疫测定用于检测
开发了一种酶联免疫测定方法,用于检测水中的2,6-二氯苯甲醛肟,展示了改进该化合物监测技术的持续努力。这种测定提供了一种高度敏感和特异的方法,用于大规模筛查水样品,对水质的监测和管理做出了重大贡献(Bruun et al., 2000)。
属性
IUPAC Name |
(NE)-N-[(2,6-dichlorophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSXDWIAUZOFFV-ONNFQVAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067066 | |
| Record name | Benzaldehyde, 2,6-dichloro-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25185-95-9 | |
| Record name | Benzaldehyde, 2,6-dichloro-, oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 2,6-dichloro-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichlorobenzaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural information about 2,6-Dichlorobenzaldoxime can be obtained from its proton magnetic resonance (PMR) spectrum?
A1: The proton magnetic resonance (PMR) spectrum of 2,6-Dichlorobenzaldoxime provides insights into its structure, particularly regarding its non-planarity. Analysis of the coupling constant between the C-H proton in the sidechain and the para ring proton allows for the estimation of the degree to which the molecule deviates from a planar conformation []. This information is valuable for understanding the molecule's potential interactions and reactivity.
Q2: Has 2,6-Dichlorobenzaldoxime been studied in any biological contexts?
A2: Yes, one of the provided studies investigated the conversion of α[15N]amino-2,6-dichlorobenzaldoxime into [15N]2,6-dichlorobenzonitrile within a soil culture []. This research suggests that 2,6-Dichlorobenzaldoxime can undergo biotransformation in the environment, potentially by microbial activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


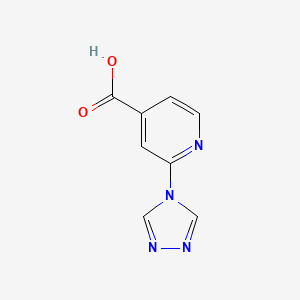
![4-[(3-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1311498.png)

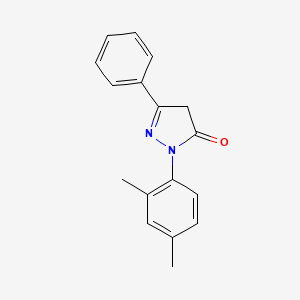
![4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1311518.png)
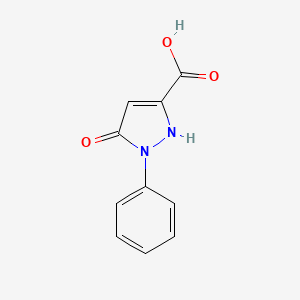

![Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride](/img/structure/B1311526.png)
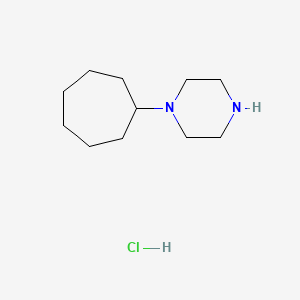
![1-[(Naphthalen-1-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B1311535.png)
